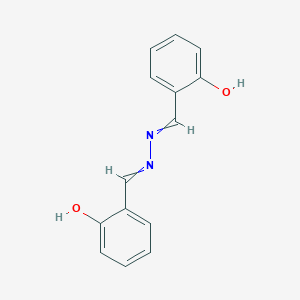

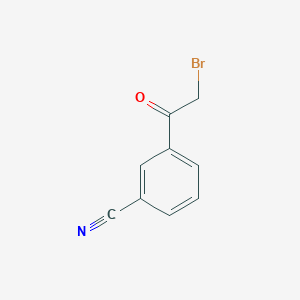

1-(3-羟基-2-硝基苯基)乙酮

描述

The compound 1-(3-Hydroxy-2-nitrophenyl)ethanone is a chemical species that is related to various intermediates in the biosynthesis of cyanogenic glucosides, such as dhurrin in Sorghum bicolor. It is structurally similar to compounds that have been studied for their role in plant metabolism and their synthesis from precursors like tyrosine.

Synthesis Analysis

The synthesis of related nitrophenyl compounds has been demonstrated in several studies. For instance, a racemic mixture of 1-nitro-2-(p-hydroxyphenyl)[2-3H1]ethane was synthesized from 1-nitro-2-(p-hydroxyphenyl)ethene by selective reduction, which was initially obtained by condensation of p-hydroxybenzaldehyde with nitromethane . This synthesis is relevant as it provides insights into the methods that could potentially be applied to synthesize 1-(3-Hydroxy-2-nitrophenyl)ethanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Hydroxy-2-nitrophenyl)ethanone has been analyzed using various techniques, including X-ray diffraction. For example, a related compound, 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one, was synthesized and its crystal structure was determined, showing that the pyrimidine ring adopts a flattened boat conformation . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interactions.

Chemical Reactions Analysis

The involvement of similar nitrophenyl compounds in chemical reactions, particularly in biosynthetic pathways, has been documented. For instance, 1-nitro-2-(p-hydroxyphenyl)ethane, which shares a similar functional group arrangement with 1-(3-Hydroxy-2-nitrophenyl)ethanone, is an intermediate in the biosynthesis of dhurrin and undergoes various enzymatic reactions . These studies provide a foundation for understanding how 1-(3-Hydroxy-2-nitrophenyl)ethanone might behave in biological systems or synthetic chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Hydroxy-2-nitrophenyl)ethanone can be inferred from related compounds. For example, Schiff base ligands derived from similar nitrophenyl compounds have been synthesized and characterized, with their electrochemical properties studied through cyclic voltammetry . Additionally, the crystal packing and hydrogen bonding interactions of related compounds have been analyzed, which contribute to the understanding of their solid-state properties and potential applications . The photoreactivity of related protecting groups has also been explored, indicating the potential for 1-(3-Hydroxy-2-nitrophenyl)ethanone to be used in light-sensitive applications .

科研应用

电荷密度分析和氢键

对1-(3-羟基-2-硝基苯基)乙酮的电荷密度进行了广泛研究。高分辨率X射线衍射和中子衍射数据揭示了分子内和分子间键合特征的细节,突出了分子内π-共轭的程度 (Hibbs, Overgaard, & Piltz, 2003)。

相平衡研究

对1-(3-羟基-2-硝基苯基)乙酮在各种溶剂中的固液相平衡进行了研究,为该化合物的结晶行为和相图提供了见解。使用NRTL模型来相关其溶解度,有助于理解其分离过程 (Li et al., 2019)。

抗菌活性

研究表明,1-(3-羟基-2-硝基苯基)乙酮的衍生物,如硫代半胱氨酮,对革兰氏阳性和阴性细菌均表现出抗菌活性。这些发现突显了其在开发新的抗菌剂方面的潜力 (Parekh & Desai, 2006)。

合成新化合物

该化合物已被用于合成新颖结构,如2-和3-氨基苯并[b]噻吩。这些合成展示了该化合物在创造多样化化学结构方面的多功能性 (Androsov et al., 2010)。

用于保护基团

1-(3-羟基-2-硝基苯基)乙酮在开发羧基保护基团方面发挥了重要作用。其衍生物已与其他易碱性保护基团进行了比较,展示了其在有机合成中的实用性 (Robles, Pedroso, & Grandas, 1993)。

荧光和光谱研究

对1-(3-羟基-2-硝基苯基)乙酮衍生物的荧光性质进行的研究为其在生化分析和作为荧光探针的潜在用途提供了见解。这包括对其与生物系统相互作用的研究 (Fang et al., 2019)。

生物催化

该化合物已被用于生物催化,特别是在全细胞酵母介导的对映选择性富集中间体的制备中。这突显了其在手性合成和药物应用中的作用 (Tokoshima et al., 2013)。

性质

IUPAC Name |

1-(3-hydroxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(11)8(6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNKOXMJWOAKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469796 | |

| Record name | 1-(3-Hydroxy-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-2-nitrophenyl)ethanone | |

CAS RN |

53967-72-9 | |

| Record name | 1-(3-Hydroxy-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)